molecular formula C16H17ClN2OS B2379721 2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 312949-33-0

2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2379721
M. Wt: 320.84
InChI Key: VCBHRPSXVXMXEM-UHFFFAOYSA-N
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Description

“2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activity

One of the key applications of this compound is in exploring its potential for anti-inflammatory and antioxidant activities. A study demonstrated that acid chloride derivatives of a similar compound, 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxamide, exhibited in vitro anti-inflammatory and antioxidant activity comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).

Anticonvulsant Activity

Another application lies in the anticonvulsant domain. Schiff bases of 2-aminothiophenes were synthesized and evaluated for their anticonvulsant activity. This included compounds such as 2-Amino-N-o-tolyl-5,6-dihydro-4H-cylcopenta[b]thiophene-3-carboxamide, showing the relevance of the core structure in such studies (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

Allosteric Enhancers

This compound's derivatives have been prepared and evaluated as allosteric enhancers of the A1 adenosine receptor, indicating its potential in receptor-targeted therapies (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

CNS Depressant Activity

Research into the central nervous system (CNS) depressant activity of related compounds, such as 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, has been conducted. This indicates the potential of the compound in the development of CNS depressants (Bhattacharjee, Saravanan, & Mohan, 2011).

Antimicrobial Activity

Compounds like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, synthesized using a similar reaction, have been screened for antimicrobial activity, showcasing the compound's potential in antimicrobial research (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the research and development of “2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” and similar compounds could be a promising direction for future studies.

properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-11-7-4-5-8-12(11)19-16(20)14-10-6-2-1-3-9-13(10)21-15(14)18/h4-5,7-8H,1-3,6,9,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBHRPSXVXMXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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